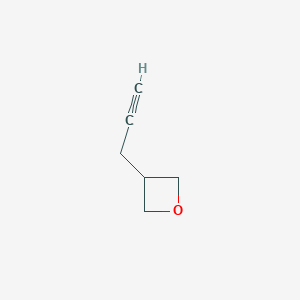

3-(Prop-2-YN-1-YL)oxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

3-prop-2-ynyloxetane |

InChI |

InChI=1S/C6H8O/c1-2-3-6-4-7-5-6/h1,6H,3-5H2 |

InChI Key |

HQINVMXXAPFZPV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1COC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Prop 2 Yn 1 Yl Oxetane

Chemical Transformations Involving the Alkyne Moiety

The terminal alkyne of 3-(prop-2-yn-1-yl)oxetane is the primary site of its chemical reactivity, participating in a range of highly efficient and selective reactions. These include copper-catalyzed and copper-free cycloadditions, as well as palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov This reaction facilitates the covalent linkage of molecules bearing terminal alkyne functionalities, such as this compound, with molecules containing azide (B81097) groups. The result is a stable 1,2,3-triazole ring, which acts as a robust linker. The CuAAC reaction is noted for its exceptional reliability, specificity, and biocompatibility under aqueous conditions. organic-chemistry.org The reaction of this compound with an organic azide (R-N₃) proceeds efficiently in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole product.

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and, crucially, dictates the regiochemical outcome, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org

The widely accepted mechanism for the CuAAC reaction involves several key steps:

Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of this compound. This interaction lowers the pKa of the terminal alkyne proton, facilitating its removal by a mild base to form a copper(I) acetylide intermediate.

Coordination of Azide: The organic azide then coordinates to the copper center of the acetylide complex.

Cycloaddition: The coordinated azide undergoes a stepwise cycloaddition with the acetylide. The terminal nitrogen of the azide acts as a nucleophile, attacking the inner carbon of the copper-bound acetylide. This leads to the formation of a six-membered copper-containing ring intermediate.

Ring Contraction and Protonation: This intermediate rearranges and, upon protonation, releases the 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.

Kinetic studies and computational models suggest that the active catalyst may involve more than one copper atom, with dinuclear copper acetylide complexes proposed as key intermediates that facilitate the activation of the azide. This precise, stepwise, and catalyst-controlled mechanism ensures that the reaction proceeds with near-perfect regioselectivity for the 1,4-isomer.

The efficiency and success of the CuAAC reaction, particularly in complex biological or material systems, often depend on the use of ligands to stabilize the catalytically active Cu(I) oxidation state and prevent catalyst disproportionation or oxidation. For substrates like this compound, the choice of ligand is critical for optimizing reaction rates, yields, and compatibility with other functional groups.

Key Roles of Ligands in CuAAC:

Stabilization: Ligands protect the Cu(I) ion from oxidation to the inactive Cu(II) state, which is especially important for reactions run under aerobic conditions.

Acceleration: Certain ligands can significantly accelerate the reaction rate by modulating the electronic properties of the copper center, thereby enhancing its catalytic activity.

Solubility: Ligands can improve the solubility of the copper catalyst in various organic or aqueous solvent systems.

A variety of ligands have been developed for CuAAC catalysis. Nitrogen-based ligands are among the most common and effective. Tris(triazolylmethyl)amine (TTMA) and its derivatives, such as tris(benzyltriazolylmethyl)amine (TBTA), are widely used to protect the catalyst from oxidation and decomposition. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands that form highly stable and active copper complexes, enabling catalysis at very low loadings.

Catalyst optimization for propargyl-oxetane substrates involves screening various combinations of copper sources (e.g., CuI, CuSO₄/sodium ascorbate, Cu(MeCN)₄PF₆), ligands, solvents, and temperatures to achieve the desired outcome. The presence of the oxetane (B1205548) ring is generally well-tolerated, but reaction conditions should be chosen to avoid strong acids that could induce ring-opening.

| Parameter | Common Options | Purpose |

| Copper(I) Source | CuI, CuBr, [Cu(MeCN)₄]PF₆ | Direct source of Cu(I) catalyst. |

| Copper(II) Source + Reductant | CuSO₄ + Sodium Ascorbate | In situ generation of Cu(I) from a more stable Cu(II) precursor. |

| Ligand | TBTA, THPTA, Bathophenanthroline, N-Heterocyclic Carbenes (NHCs) | Stabilize Cu(I), prevent oxidation, and accelerate the reaction rate. |

| Base | Triethylamine (Et₃N), DIPEA | Facilitates the formation of the copper acetylide intermediate. |

| Solvent | tBuOH/H₂O, DMSO, THF, CH₃CN | Dissolves reactants and catalyst; can influence reaction rate. |

While CuAAC is a powerful tool, the cytotoxicity of copper can limit its application in living biological systems. This has driven the development of Copper-Free Azide-Alkyne Cycloaddition (CuFAAC) reactions. These methods achieve cycloaddition under physiological conditions without the need for a metal catalyst, thereby offering true bioorthogonality.

The most prominent example of CuFAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not involve the terminal alkyne of this compound directly. Instead, it relies on the reaction between an azide and a highly strained cyclic alkyne, typically a derivative of cyclooctyne (B158145).

The driving force for SPAAC is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon its [3+2] cycloaddition with an azide. This inherent energy is sufficient to allow the reaction to proceed rapidly at room temperature without any catalyst. The terminal alkyne of this compound is not strained and therefore does not possess the requisite reactivity for a catalyst-free reaction with azides under mild conditions.

For the oxetane motif to be incorporated into a structure via SPAAC, one of two approaches would be necessary:

Reaction with an Azide-Functionalized Strained Alkyne: 3-(Azidomethyl)oxetane could be synthesized and then reacted with a strained cyclooctyne.

Synthesis of a Strained Oxetane-Alkyne: A more complex synthetic route would be required to create a molecule that incorporates both an oxetane ring and a strained cyclooctyne moiety.

Therefore, while SPAAC is a critical reaction in the field of bioorthogonal chemistry, it represents a different class of cycloaddition that is not a direct transformation of the terminal alkyne in this compound.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for several of these named reactions, particularly the Sonogashira coupling.

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgnih.gov This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. organic-chemistry.orgmdpi.com The reaction provides direct access to disubstituted alkynes. This compound is expected to couple readily with a variety of aryl and vinyl halides under standard Sonogashira conditions.

A study on the structurally analogous 3-(prop-2-yn-1-yl)oxolan-2-ones demonstrated successful Sonogashira coupling with various dihaloarenes. researchgate.net The findings from this study can be extrapolated to predict the reactivity of this compound. The reactions yielded both mono- and bis-coupled products, with the product distribution being controllable by adjusting the catalytic system and stoichiometry. researchgate.net

Table: Sonogashira Coupling of a 3-(Prop-2-yn-1-yl) Lactone with Dihaloarenes Data adapted from research on structurally similar oxolan-2-ones. researchgate.net

| Aryl Dihalide Partner | Catalyst System | Base/Solvent | Product(s) |

|---|---|---|---|

| 1,4-Diiodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | Mono- and Bis-coupled products |

| 1,3-Diiodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | Mono- and Bis-coupled products |

| 2,5-Dibromothiophene | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ / Dioxane | Predominantly Bis-coupled product |

Heck Reaction: The classical Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com While the primary substrate for the Heck reaction is an alkene, variations involving alkynes exist, often leading to enyne products or more complex cascade reactions. However, for the straightforward coupling of a terminal alkyne with an aryl halide, the Sonogashira reaction is generally the preferred and more direct method.

Suzuki Reaction: The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex. mdpi.com A terminal alkyne like that in this compound is not a direct participant in the Suzuki coupling. To involve this alkyne moiety in a Suzuki reaction, it must first be transformed into either a vinylboron species (via hydroboration) or a vinyl halide (via hydrohalogenation). Following this initial transformation, the resulting oxetane-containing vinylboron or vinyl halide compound could then participate in a standard Suzuki cross-coupling.

Hydration, Halogenation, and Hydroamination of the Alkyne

The terminal alkyne functionality of this compound is susceptible to a variety of addition reactions, including hydration, halogenation, and hydroamination. These transformations provide pathways to introduce new functional groups and expand the molecular complexity.

Hydration: The hydration of the terminal alkyne in propargylic systems can be achieved under various catalytic conditions. For instance, gold(I)-catalyzed hydration of propargyl acetates has been shown to proceed regioselectively to yield α-acyloxy methyl ketones. researchgate.netsemanticscholar.org While not specifically documented for this compound, it is expected that a similar gold-catalyzed hydration would lead to the corresponding ketone, 3-(2-oxopropyl)oxetane. The reaction typically proceeds smoothly under mild conditions, tolerating a range of functional groups. researchgate.net

Halogenation: The electrophilic halogenation of propargyl alcohols and their derivatives is a well-established transformation that can lead to a variety of halo-substituted enones. nih.gov Depending on the reaction conditions and the halogenating agent, different regioisomers can be obtained. For example, the reaction of propargyl alcohols with iodine or N-iodosuccinimide (NIS) can yield α-iodo-α,β-unsaturated esters. nih.gov It is plausible that this compound would undergo similar transformations, affording halogenated derivatives that could serve as versatile intermediates for further synthetic manipulations.

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, or hydroamination, is a powerful tool for the synthesis of nitrogen-containing compounds. The hydroamination of propargyl alcohols with p-tosyl hydrazide in the presence of a Lewis acid catalyst like Sc(OTf)₃ or La(OTf)₃ can produce propargyl hydrazides, which can then be cyclized to form pyrazoles. nih.gov A titanium-catalyzed hydroamination of alkynes followed by hydrosilylation of the intermediate imines provides an efficient one-pot synthesis of secondary amines. organic-chemistry.org These methodologies suggest that this compound could be a suitable substrate for hydroamination reactions, leading to the formation of various nitrogen-containing oxetane derivatives.

Table 1: Summary of Potential Alkyne Transformations of this compound

| Reaction | Reagents and Conditions | Expected Product |

| Hydration | Au(I) catalyst, water | 3-(2-oxopropyl)oxetane |

| Halogenation | I₂, NIS, or other halogenating agents | Halogenated enone derivatives |

| Hydroamination | p-Tosyl hydrazide, Sc(OTf)₃ or La(OTf)₃ | Propargyl hydrazide derivative |

| Hydroamination/Hydrosilylation | Primary amine, Ti catalyst, silane | Secondary amine derivative |

Diels-Alder and Other Cycloaddition Reactions Involving the Alkyne

The alkyne moiety of this compound can participate in various cycloaddition reactions, most notably the Diels-Alder reaction and 1,3-dipolar cycloadditions. These reactions are fundamental in the construction of cyclic and heterocyclic systems.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com Alkynes can act as dienophiles in this reaction. The reactivity of the alkyne in this compound as a dienophile would be influenced by the electronic nature of the oxetane substituent. Electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com While specific examples with this compound are not prevalent in the literature, its participation in Diels-Alder reactions with various dienes would be expected to yield oxetane-substituted cyclohexadiene derivatives.

1,3-Dipolar Cycloaddition: The propargyl group is a well-established dipolarophile in 1,3-dipolar cycloaddition reactions, particularly with azides to form triazoles (the "click" reaction) and with nitrile oxides to form isoxazoles. taylorfrancis.com This type of reaction is highly efficient and regioselective, making it a valuable tool in medicinal chemistry and materials science for the synthesis of complex glycoconjugates and other functionalized molecules. taylorfrancis.com It is highly probable that this compound would readily undergo 1,3-dipolar cycloadditions to afford a variety of five-membered heterocyclic structures appended to the oxetane ring.

Oxidation and Reduction of the Alkyne Functionality

The alkyne group in this compound can undergo both oxidation and reduction, providing access to a wider range of functionalized oxetane derivatives.

Oxidation: The oxidation of propargylic alcohols can lead to the formation of α,β-unsaturated carbonyl compounds or, under different conditions, α-oxo carbenes. Gold-catalyzed intermolecular oxidation of propargylic alcohols has been utilized to synthesize oxetan-3-ones. nih.govorganic-chemistry.org While this compound is not a propargylic alcohol, the alkyne bond itself can be oxidized. For instance, an alkyne hydrosilylation-oxidation strategy can be employed to install ketone or α-hydroxy ketone functionality. nih.gov Over-oxidation can also occur, leading to the formation of aldehydes. nih.gov

Reduction: The triple bond of the alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would be expected to produce the corresponding alkene, 3-allyloxetane, with cis-stereochemistry. Complete reduction to the corresponding alkane, 3-propyloxetane, can be achieved using catalysts such as palladium on carbon under a hydrogen atmosphere.

Ring-Opening Reactions of the Oxetane Moiety

The strained four-membered ring of the oxetane moiety in this compound is susceptible to ring-opening reactions under various conditions, providing a versatile platform for the synthesis of more complex, functionalized molecules. acs.org

Acid-Catalyzed Ring Opening Mechanisms and Products

Oxetanes can undergo ring-opening in the presence of Brønsted or Lewis acids. magtech.com.cnnih.gov The reaction is initiated by the protonation or coordination of the oxetane oxygen, which activates the ring towards nucleophilic attack. nih.gov In the presence of a strong acid, the ring-opening can be as fast as that of ethylene (B1197577) oxide. utexas.edu

The regioselectivity of the ring-opening is influenced by electronic and steric effects. magtech.com.cn In the presence of acids, weak nucleophiles tend to attack the more substituted carbon atom adjacent to the oxygen, a process controlled by electronic effects. magtech.com.cn For 3-substituted oxetanes like this compound, acid-catalyzed ring-opening with a nucleophile would likely lead to attack at one of the methylene (B1212753) carbons of the oxetane ring. The specific product would depend on the nature of the nucleophile and the reaction conditions. For example, treatment with a protic acid in the presence of a nucleophile like water would be expected to yield a 1,3-diol derivative.

Polymerization Mechanisms Involving Oxetane Ring Opening

Oxetanes are important monomers for cationic ring-opening polymerization (CROP), which yields polyethers. rsc.orgresearchgate.net This process is typically initiated by strong electrophiles, such as protons or Lewis acids, which activate the oxetane monomer. tandfonline.com

The polymerization proceeds via an active chain end mechanism, where the active site is an oxonium ion at the end of the growing polymer chain. tandfonline.comtandfonline.com Propagation occurs through the nucleophilic attack of a monomer's oxygen atom on the α-carbon of the oxonium ion, leading to ring opening and regeneration of the active site on the newly added monomer unit. tandfonline.com The polymerization of this compound would be expected to produce a polyether with pendant propargyl groups. These pendant alkyne functionalities can then be used for post-polymerization modifications, allowing for the synthesis of functional polymers with tailored properties. The presence of hydroxyl groups on oxetane monomers, as in 3-ethyl-3-hydroxymethyloxetane, can lead to branched polymers through chain-transfer reactions. researchgate.nettandfonline.com

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing oxetane derivatives, driven by the release of ring strain (approximately 107 kJ/mol). radtech.org For this compound, this process yields a linear polyether with pendant propargyl groups, preserving the alkyne functionality for potential post-polymerization modification. The polymerization is typically initiated by Brønsted or Lewis acids, which activate the oxetane monomer.

The mechanism of CROP for oxetanes can proceed through two main pathways: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net

Activated Chain End (ACE) Mechanism: The initiator protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. This ion is then attacked by another monomer molecule, propagating the polymer chain. The growing chain end carries the positive charge in the form of a tertiary oxonium ion. radtech.org This is the rate-determining step for many substituted oxetanes. radtech.org

Activated Monomer (AM) Mechanism: In this pathway, the monomer is protonated in equilibrium, and the activated monomer is then attacked by the neutral hydroxyl end-group of the growing polymer chain.

In the case of this compound, the polymerization proceeds via cleavage of the C-O bond to form a polyether backbone, as depicted below. The choice of initiator and reaction conditions is crucial to prevent side reactions involving the alkyne group.

Table 1: Typical Conditions for Cationic Ring-Opening Polymerization of Oxetanes

| Initiator/Catalyst | Solvent | Temperature (°C) | Characteristics |

| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (CH₂Cl₂) | 0 to 25 | Common, highly active Lewis acid initiator. |

| Trimethylsilyl triflate (TMSOTf) | Bulk or CH₂Cl₂ | Room Temperature | Efficient initiator, often used for controlled polymerizations. |

| Photo-acid generators (PAGs) | Bulk | Room Temperature (with UV) | Allows for photopolymerization, useful in coatings and 3D printing. radtech.org |

| Strong Brønsted Acids (e.g., HBF₄) | Dichloromethane (CH₂Cl₂) | 0 to 25 | Effective but can sometimes lead to less controlled polymerization. |

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) of oxetanes is significantly less common than CROP. radtech.org The oxetane ring is not sufficiently activated towards nucleophilic attack by common anionic initiators unless electron-withdrawing substituents are present to increase the ring strain or stabilize the resulting alkoxide. For oxetanes with hydroxyl groups, AROP can proceed using a strong base like potassium tert-butoxide, which deprotonates the hydroxyl group to generate an initiating alkoxide. radtech.org

For this compound, the propargyl group is not a strong electron-withdrawing group, and there is no active proton (like a hydroxyl group) to facilitate initiation in the classical sense. The terminal alkyne's proton is acidic but generally not sufficient to initiate polymerization of the unactivated oxetane ring under standard anionic conditions. Therefore, conventional AROP of this monomer is challenging.

However, AROP of unactivated oxetane has been achieved through a "monomer activation" strategy, using initiating systems such as a tetraoctylammonium bromide/triisobutylaluminum complex. rsc.org This approach could potentially be applied to this compound, though it remains a specialized and less explored route compared to the more facile CROP.

Functionalized Polymers Derived from this compound (Synthetic Aspects)

The primary value of poly(this compound), obtained via CROP, lies in its pendant alkyne groups, which serve as versatile handles for post-polymerization modification. beilstein-journals.org This allows for the synthesis of a wide array of functionalized polymers from a single precursor polymer backbone. This strategy is a powerful tool for creating materials with tailored properties for applications in electronics, optics, and biomedicine. beilstein-journals.org

Key synthetic transformations for functionalizing the pendant alkyne groups include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and orthogonal "click" reaction is the most common method for modifying alkyne-functionalized polymers. The polymer is reacted with various organic azides (R-N₃) to form stable 1,2,3-triazole linkages.

Thiol-Yne Radical Addition: A base- or photo-initiated reaction where a thiol (R-SH) adds across the alkyne. Depending on the stoichiometry, this can result in single or double addition, yielding vinyl sulfide (B99878) or dithioether linkages, respectively.

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides, allowing for the introduction of aromatic or vinylic substituents.

Table 2: Post-Polymerization Modification Reactions of Poly(this compound)

| Reaction Type | Reagent | Catalyst | Functional Group Introduced |

| CuAAC ("Click" Chemistry) | Azido-functionalized molecule (e.g., Azidobenzene) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Substituted 1,2,3-triazole |

| Thiol-Yne Addition | Thiol (e.g., 1-Dodecanethiol) | Photoinitiator or Base | Thioether |

| Sonogashira Coupling | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI, Base | Arylalkyne |

Dual Reactivity: Concurrent or Sequential Transformations of Both Moieties

The bifunctional nature of this compound opens pathways for complex syntheses where both the oxetane ring and the alkyne group participate. These transformations can be designed to occur sequentially, using orthogonal strategies, or concurrently in cascade reactions, which demand precise control over selectivity.

Chemo- and Regioselective Considerations in Cascade Reactions

Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient route to complex molecular architectures. For this compound, such reactions would involve simultaneous or sequential transformations of both the ring and the alkyne. Controlling the chemo- and regioselectivity in these processes is a significant synthetic challenge. nih.gov

Chemoselectivity refers to which functional group reacts. For example, a reagent could potentially act as a nucleophile to open the oxetane ring or interact with the alkyne. The choice of catalyst and reaction conditions is paramount. A Lewis acid would preferentially activate the oxetane oxygen, while a transition metal like palladium or copper would coordinate to the alkyne.

Regioselectivity determines where the reaction occurs on a specific functional group. For the oxetane, nucleophilic attack can occur at either of the two methylene carbons of the ring. For the alkyne, addition reactions must distinguish between the two sp-hybridized carbons.

A relevant example of this complexity can be found in multicomponent reactions involving oxetanones, alkynes, and other reagents. For instance, a four-component cascade reaction of an amino alcohol, 3-oxetanone, formaldehyde, and an alkyne has been used to synthesize complex spirocycles. mdpi.com This demonstrates that it is possible to design one-pot reactions that engage both an oxetane core and an alkyne in a controlled manner to build intricate structures. A hypothetical cascade for this compound could involve an initial acid-catalyzed ring-opening, creating an alcohol intermediate that subsequently undergoes an intramolecular cyclization onto the alkyne, potentially mediated by a second catalyst.

Applications of 3 Prop 2 Yn 1 Yl Oxetane As a Synthetic Building Block and Research Tool

Role in the Synthesis of Complex Organic Molecules

The unique structural and electronic properties of 3-(Prop-2-yn-1-yl)oxetane position it as a valuable precursor for the synthesis of diverse and complex organic structures. The strained four-membered ring can undergo controlled ring-opening reactions, while the terminal alkyne serves as a versatile handle for carbon-carbon bond formation and functionalization. acs.orgmdpi.com

Scaffold for Heterocyclic Compounds and Diverse Molecular Architectures

The this compound molecule is an adept scaffold for constructing a wide array of heterocyclic systems. The propargyl group is a well-established synthon for various heterocycles. researchgate.net For instance, the terminal alkyne can readily participate in [3+2] cycloaddition reactions, such as the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. This "click" reaction allows for the straightforward linkage of the oxetane (B1205548) core to other molecular fragments, enabling the assembly of complex architectures.

Furthermore, the oxetane ring itself can be a precursor to larger heterocyclic structures through ring-expansion or ring-opening-cyclization cascades. acs.org The strategic manipulation of both the alkyne and the oxetane functionalities allows for the creation of unique molecular frameworks, including spirocyclic systems where the oxetane is fused to another ring structure. acs.orgacs.orgchemrxiv.org The synthesis of spirocyclic oxetanes is of significant interest as it introduces a rigid, three-dimensional element into molecules, which can be advantageous in medicinal chemistry. nih.govchemrxiv.org

Precursor for Advanced Synthetic Intermediates

As a bifunctional molecule, this compound serves as an excellent starting material for a variety of advanced synthetic intermediates. magtech.com.cnnih.gov Both the alkyne and the oxetane ring can be selectively transformed, leading to a diverse range of downstream products. Propargylic alcohols, which are structurally related, are known precursors to oxetan-3-ones, which are themselves highly valuable intermediates in drug discovery. nih.govorganic-chemistry.org

The reactivity of the propargyl group allows for numerous transformations. For example, hydration of the alkyne can yield a ketone, while reduction can produce the corresponding allyl or propyl-substituted oxetane. The terminal alkyne can also participate in various coupling reactions (e.g., Sonogashira, Glaser) to form more complex alkynes. Concurrently, the oxetane ring can be opened by a range of nucleophiles (e.g., amines, thiols, alcohols) under acidic or basic conditions to yield highly functionalized acyclic ethers, where the propargyl group remains intact for subsequent reactions. acs.org

| Transformation Type | Reagents/Conditions | Resulting Intermediate |

| Alkyne Reactions | ||

| Hydration | H₂SO₄, H₂O, HgSO₄ | 3-(Acetonyl)oxetane |

| Reduction (alkene) | H₂, Lindlar's catalyst | 3-(Allyl)oxetane |

| Reduction (alkane) | H₂, Pd/C | 3-(Propyl)oxetane |

| Sonogashira Coupling | R-X, Pd catalyst, Cu(I) | 3-(Alkynyl-R)oxetane |

| Azide-Alkyne Cycloaddition | R-N₃, Cu(I) catalyst | 3-((1,2,3-Triazol-4-yl)methyl)oxetane |

| Oxetane Ring-Opening | ||

| With Amine Nucleophile | R₂NH, Lewis acid | 1-(Dialkylamino)-3-(prop-2-yn-1-yloxy)propan-2-ol |

| With Thiol Nucleophile | RSH, base | 1-(Alkylthio)-3-(prop-2-yn-1-yloxy)propan-2-ol |

| With Alcohol Nucleophile | ROH, acid catalyst | 1-(Alkoxy)-3-(prop-2-yn-1-yloxy)propan-2-ol |

This table illustrates potential transformations of this compound to generate advanced synthetic intermediates based on the known reactivity of alkyne and oxetane functionalities.

Development of Ligands and Organocatalysts Incorporating Oxetane-Alkyne Units

The development of novel ligands for catalysis is crucial for advancing synthetic chemistry. The rigid, sp³-rich structure of the oxetane ring makes it an attractive scaffold for ligand design, as it can pre-organize coordinating atoms in a specific three-dimensional orientation. nih.gov The propargyl group on this compound provides a powerful tool for incorporating this scaffold into larger ligand or organocatalyst frameworks. thieme-connect.de

Using click chemistry, the terminal alkyne can be used to covalently attach the oxetane unit to chiral backbones, metal-binding motifs (like bipyridines or phosphines), or solid supports. This modular approach allows for the rapid synthesis of a library of ligands for screening in catalytic applications. For example, an oxetane-containing ligand could be developed for asymmetric synthesis, where the steric and electronic properties of the oxetane influence the enantioselectivity of a reaction. While specific examples utilizing this compound are not yet widespread, the principles of using related chiral organocatalysts are well-established. clockss.org

Integration into Polymer Architectures and Functional Materials Research

In polymer science, this compound is a valuable functional monomer. Its oxetane ring can undergo ring-opening polymerization to form a polyether backbone, while the pendant propargyl groups offer sites for subsequent modification or cross-linking. acs.orgdntb.gov.uaradtech.org

Functional Monomers for Specialty Polymers and Copolymers

Substituted oxetanes are known to undergo cationic ring-opening polymerization (CROP) to produce polyethers. radtech.org Using an appropriate cationic initiator, such as a Lewis acid (e.g., BF₃OEt₂), this compound can be polymerized to yield poly[this compound], a linear polyether with a pendant alkyne group on each repeating unit.

This monomer can also be used in copolymerizations with other oxetane derivatives. diva-portal.org This allows for the precise tuning of the resulting copolymer's properties, such as its glass transition temperature, thermal stability, and solubility. For example, copolymerizing with 3-ethyl-3-(hydroxymethyl)oxetane could introduce hydroxyl groups for different reactivity, while copolymerizing with fluorinated oxetanes could enhance hydrophobicity. This approach is used to create specialty polymers, including energetic binders for propellants and precursors for polyurethanes. dntb.gov.uauni-muenchen.denih.gov

| Polymer Type | Monomer(s) | Polymerization Method | Key Features & Potential Applications |

| Homopolymer | This compound | Cationic Ring-Opening Polymerization (CROP) | Polyether backbone with high density of pendant alkyne groups; precursor for functional materials. |

| Random Copolymer | This compound + 3-Azidomethyl-3-methyloxetane (AMMO) | CROP | Energetic polymer with tunable properties; alkyne groups for cross-linking. |

| Block Copolymer | Poly(ethylene glycol) (PEG) macroinitiator + this compound | CROP | Amphiphilic block copolymer; potential for self-assembly into micelles or vesicles. |

| Polyurethane Precursor | Dihydroxy-terminated poly(3-(propargyl)oxetane) + Diisocyanate | Step-growth polymerization | Forms polyurethanes with functional alkyne groups for further modification. |

This table summarizes potential specialty polymers and copolymers that can be synthesized using this compound.

Cross-linking Agents and Polymer Post-Functionalization via Click Chemistry

One of the most powerful applications of polymers derived from this compound lies in post-polymerization modification. rsc.org The pendant alkyne groups along the polyether backbone are readily accessible for highly efficient and specific "click" reactions. scholaris.ca The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the attachment of virtually any molecule containing an azide (B81097) group to the polymer chain under mild conditions. nih.gov

This strategy enables the creation of a diverse library of functional polymers from a single precursor polymer. scholaris.carsc.org For instance, attaching hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can impart water solubility, while attaching hydrophobic fluorinated chains can create water-repellent surfaces. Biologically active molecules, fluorescent dyes, or other reporter groups can also be attached for biomedical applications.

Furthermore, the pendant alkyne groups can be used for cross-linking the polymer chains. By adding a molecule with two or more azide groups (a diazide or triazide cross-linker), the linear polymer chains can be covalently linked together to form a stable polymer network or gel. This is a common method for curing materials, creating thermosets, or producing hydrogels with tailored properties. radtech.orgnih.gov

Construction of Covalently Bonded Organic Frameworks (COFs) and Networks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. escholarship.org The rational design of these monomers is critical for controlling the structure and function of the resulting framework. This compound is a promising candidate as a monomer or modifying agent for COF synthesis due to its dual functionality.

The terminal alkyne of the propargyl group can participate in various polymerization reactions to form the robust, extended network of a COF. For instance, alkyne-containing monomers can undergo cycloaddition reactions to create stable, aromatic linkages within the framework. nih.gov In such a synthesis, this compound could be co-polymerized with other multitopic monomers to introduce the oxetane moiety as a pendant group along the pore walls of the COF.

The incorporation of the oxetane ring into the COF structure is significant. While the framework's backbone is established through the polymerization of the propargyl group, the oxetane units can impart unique properties to the material. The inherent polarity and hydrogen-bond accepting capability of the oxetane oxygen can modify the chemical environment within the COF's pores. nih.gov This could enhance the framework's affinity for specific guest molecules, such as polar analytes or gases, and potentially improve its dispersibility in certain solvents. Furthermore, the strained oxetane ring could serve as a latent reactive site for post-synthetic modification under specific acidic conditions, allowing for further functionalization of the COF. wikipedia.org

| Functional Group | Role in COF Synthesis | Resulting Property Modification |

|---|---|---|

| Propargyl (Terminal Alkyne) | Participates in polymerization reactions (e.g., cycloaddition, coupling) to form the covalent backbone of the framework. | Ensures the formation of a stable, extended, and porous network. |

| Oxetane Ring | Acts as a pendant group decorating the pore walls of the COF. | Increases polarity of the pore environment, enhances selectivity for polar guests, and can improve solvent dispersibility. |

| Oxetane Ring | Potential site for post-synthetic modification via acid-catalyzed ring-opening. | Allows for the introduction of new functional groups after the COF has been formed, enabling fine-tuning of properties. |

Contributions to Chemical Biology and Bioconjugation Research

Bioconjugation is the process of covalently linking molecules, often to impart new functions to biomolecules like proteins or nucleic acids. The terminal alkyne of this compound makes it an excellent tool for modern bioconjugation strategies, particularly those employing click chemistry.

The development of chemical probes to study biological systems often requires the attachment of a reporter tag (like a fluorophore or an affinity label such as biotin) to a bioactive molecule. The CuAAC reaction between an alkyne and an azide is a highly efficient and bioorthogonal method for achieving this linkage. interchim.fr

This compound can be used as a reagent to install the necessary alkyne "handle" onto a molecule of interest. For example, a drug molecule or metabolite could be chemically modified with this compound. The resulting alkyne-tagged molecule can then be selectively conjugated to a reporter molecule that has been modified with an azide group. The oxetane component of the reagent is beneficial, as its small size, polarity, and metabolic stability can help preserve or even improve the parent molecule's pharmacological properties, such as solubility and cell permeability. nih.govnih.gov

In many chemical probes and biosensors, a linker is used to connect a molecule that recognizes a biological target to a component that generates a signal. The properties of this linker are crucial; it must be stable and should not interfere with the function of either end of the probe.

| Property | Simple Alkyl Linker | Oxetane-Containing Linker |

|---|---|---|

| Solubility | Generally hydrophobic, can decrease aqueous solubility. | Polar, can improve aqueous solubility. nih.gov |

| Structure | Highly flexible and conformationally mobile. | More rigid and conformationally defined. nih.gov |

| Interactions | Can engage in non-specific hydrophobic interactions. | Less prone to non-specific binding; offers a hydrogen bond acceptor. nih.gov |

| Metabolic Stability | Susceptible to enzymatic oxidation. | Generally exhibits higher metabolic stability. nih.gov |

Applications in Surface Functionalization and Nanomaterials Research (Synthetic Aspects)

The ability to modify the surfaces of materials and nanoparticles is essential for tailoring their properties for specific applications, from drug delivery to catalysis. nih.gov this compound provides a versatile tool for surface functionalization, leveraging the precision of click chemistry to create well-defined surface coatings.

The synthetic approach typically involves a two-step process. First, the surface of a material or nanoparticle (e.g., gold nanoparticles, silica, or a polymer) is functionalized with azide groups. Subsequently, this azide-activated surface is treated with this compound. The propargyl group reacts with the surface azides via CuAAC, resulting in the covalent attachment of the molecule to the surface through a stable triazole linkage. hiyka.comnih.gov

This process effectively coats the material with a layer of oxetane moieties. The new surface exhibits properties conferred by the oxetane ring: it becomes more polar and hydrophilic and presents hydrogen bond accepting sites. nih.govnih.gov This can have significant practical benefits, such as improving the dispersibility and stability of nanoparticles in aqueous or biological media and rendering surfaces more biocompatible. mdpi.com The ability to systematically modify surface chemistry using building blocks like this compound is a powerful strategy in the rational design of advanced nanomaterials. hiyka.com

| Step | Description | Key Reagents/Functionalities | Outcome |

|---|---|---|---|

| 1. Surface Activation | Introduction of azide groups onto the substrate material or nanoparticle. | Azide-containing silanes (for silica), azide-terminated thiols (for gold), or azide-functionalized polymers. | An azide-rich surface ready for conjugation. |

| 2. Click Reaction | Covalent attachment of the building block to the activated surface via CuAAC. | This compound, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate). | A surface covalently functionalized with oxetane rings via stable triazole linkages. hiyka.comnih.gov |

| Resulting Surface | The material is coated with a monolayer of oxetane moieties. | Increased surface polarity, hydrophilicity, and biocompatibility. nih.govmdpi.com |

Computational and Theoretical Investigations of 3 Prop 2 Yn 1 Yl Oxetane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(prop-2-yn-1-yl)oxetane. Methods such as Density Functional Theory (DFT) are frequently employed to model its electronic structure and energetics, providing a foundation for predicting its behavior.

The presence of a flexible propargyl side chain attached to the puckered oxetane (B1205548) ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable geometries (conformers) of the molecule and to determine their relative energies.

Computational methods, such as DFT using functionals like B3LYP in conjunction with basis sets like 6-31G or CC-pVTZ, are used to perform geometry optimizations starting from various initial structures. mdpi.com This process maps out the potential energy surface of the molecule. The key variables in the conformational landscape of this compound include the puckering of the oxetane ring and the torsion angles defining the orientation of the propargyl group relative to the ring. The calculations can distinguish between conformers where the side chain is in an axial or equatorial-like position, and determine the energetic barrier to interconversion between them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Side Chain Orientation | Dihedral Angle (C-C-C-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | Equatorial | 60° (gauche) | 0.00 | 75.3 |

| 2 | Equatorial | 180° (anti) | 0.85 | 18.1 |

| 3 | Axial | 60° (gauche) | 1.50 | 6.6 |

This interactive table presents hypothetical data calculated using DFT to illustrate the typical energy differences and resulting Boltzmann populations for different conformers.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties. The energy and spatial distribution of these orbitals indicate where the molecule is most likely to act as an electron donor (HOMO) or an electron acceptor (LUMO).

For this compound, theoretical calculations predict the nature of these orbitals. The HOMO is typically associated with the electron-rich regions of the molecule, which would be the π-system of the alkyne triple bond. The LUMO, conversely, is often located in regions that can accept electrons, such as the σ* antibonding orbitals of the strained C-O bonds within the oxetane ring or the π* antibonding orbitals of the alkyne. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nepjol.infoajchem-a.com A smaller gap suggests the molecule is more polarizable and more reactive.

Table 2: Calculated Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -9.85 | Primarily located on the C≡C π-bond |

| LUMO | 1.20 | Primarily located on the oxetane C-O σ* orbitals |

| HOMO-LUMO Gap | 11.05 | Indicator of chemical reactivity |

This interactive table displays representative frontier molecular orbital energies calculated at the B3LYP/6-311G(d,p) level of theory.

Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data. The methodologies employed allow for a direct comparison between theoretical and experimental spectra, aiding in structure confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by performing a vibrational frequency analysis on the optimized geometry of the molecule. researchgate.net DFT calculations can predict the frequencies and intensities of vibrational modes. For this compound, this would allow for the assignment of characteristic peaks, such as the C≡C and ≡C-H stretches of the alkyne group, and the C-O-C symmetric and asymmetric stretches of the oxetane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predictions are invaluable for assigning peaks in experimental spectra and confirming the connectivity of the molecule.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to investigate potential fragmentation pathways. By calculating the energies of various radical cations and neutral fragments, it is possible to predict the most likely fragmentation patterns that would be observed upon electron ionization, helping to rationalize the observed mass-to-charge ratios.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch | Alkyne (≡C-H) | 3310 |

| C≡C Stretch | Alkyne (-C≡C-) | 2125 |

| C-O-C Stretch | Oxetane Ether | 980 |

This interactive table shows characteristic IR frequencies for this compound as predicted by DFT calculations.

Future Research Directions and Prospects for 3 Prop 2 Yn 1 Yl Oxetane

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The juxtaposition of a strained ether and a terminal alkyne in 3-(prop-2-yn-1-yl)oxetane invites the exploration of novel chemical transformations that leverage the interplay between these two functional groups. Future research will likely focus on discovering and developing reactions that are not readily achievable with molecules containing only one of these motifs.

Tandem and Cascade Reactions: A primary area of interest will be the design of tandem or cascade reactions where both the oxetane (B1205548) and alkyne participate sequentially. For instance, an initial metal-catalyzed reaction on the alkyne (e.g., a Sonogashira coupling or cycloaddition) could be followed by an intramolecular ring-opening of the oxetane by a newly introduced nucleophile. Conversely, a Lewis acid-mediated ring-opening of the oxetane could generate a reactive intermediate that subsequently undergoes a cyclization or addition reaction involving the pendant alkyne.

Novel Cycloadditions and Rearrangements: The propargyl group is a well-known participant in various cycloaddition reactions. Research into [2+2+2] cycloadditions, Pauson-Khand reactions, or 1,3-dipolar cycloadditions using the alkyne of this compound could lead to complex polycyclic structures incorporating the oxetane ring. The inherent strain of the oxetane moiety might influence the stereoselectivity and reactivity of these processes in unexpected ways. acs.org Furthermore, investigations into skeletal rearrangements of the entire molecule under thermal, photochemical, or catalytic conditions could unveil pathways to novel heterocyclic systems. nih.gov

Metal-Catalyzed Functionalization: The development of methods for the selective functionalization of the oxetane ring in the presence of the alkyne, and vice-versa, is a significant prospect. This includes exploring transition-metal-catalyzed C-H activation at positions alpha to the oxetane oxygen or developing novel ring-expansion reactions that incorporate the alkyne moiety into a larger ring system. beilstein-journals.orgnih.gov

| Transformation Type | Potential Reactants | Expected Product Class | Research Goal |

| Tandem Ring-Opening/Coupling | Aryl Halide, Pd/Cu catalyst | Functionalized 1,3-diols | One-pot synthesis of complex linear structures |

| Intramolecular Cycloaddition | Azide-containing substrate | Spirocyclic triazolyl-oxetanes | Access to novel spiroheterocycles |

| Ring-Expansion Metathesis | Grubbs' Catalyst, Ethylene (B1197577) | Dihydrooxepine derivatives | Synthesis of medium-sized oxygen heterocycles researchgate.netresearchgate.net |

Development of More Sustainable and Efficient Synthetic Routes

While oxetanes are of great interest, their synthesis can be challenging, often requiring multi-step procedures and harsh reagents that limit their widespread application. nih.govacs.org A key future direction for this compound is the development of greener, more efficient, and scalable synthetic methodologies.

Atom-Economic Strategies: Future synthetic efforts will likely focus on atom-economic reactions like [2+2] cycloadditions (Paternò-Büchi reaction) between an appropriate alkene and a carbonyl compound, which could construct the oxetane ring directly. beilstein-journals.org Developing visible-light-mediated versions of these reactions would enhance their sustainability. nih.gov

C-H Functionalization Approaches: Building on recent advances, routes involving direct C-H functionalization of simpler alcohol precursors represent a promising sustainable strategy. nih.govresearchgate.net A one-pot conversion of an alcohol to the target oxetane would significantly streamline the synthesis and reduce waste. nih.govresearchgate.net

Biocatalysis: The use of enzymes to construct the strained oxetane ring is an underexplored but potentially powerful approach. researchgate.net Although the specific enzymes for oxetane formation in nature are not well-characterized, future research could focus on enzyme discovery and engineering to catalyze the cyclization of suitable precursors to this compound with high stereoselectivity. researchgate.netresearchgate.net

Integration into Advanced Functional Systems and Complex Supramolecular Assemblies

The bifunctional nature of this compound makes it an ideal monomer or cross-linker for the creation of advanced materials and complex molecular architectures.

Functional Polymers: The terminal alkyne is a versatile handle for polymerization reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry can be used to create linear or cross-linked polymers where the oxetane moiety is regularly incorporated into the backbone or as a pendant group. These oxetane units can enhance polymer properties such as solubility, polarity, and metabolic stability. researchgate.netresearchgate.net Research into stimuli-responsive polymers, where the oxetane ring can be opened to alter material properties, is another exciting prospect.

Liquid Crystalline Networks (LCNs): Oxetanes have been identified as attractive alternatives to acrylates for creating LCNs, offering advantages such as reduced shrinkage during polymerization and oxygen insensitivity. nih.gov this compound could be incorporated into liquid crystal monomers, with the alkyne group providing a secondary mechanism for cross-linking or post-fabrication modification, leading to materials for soft robotics or responsive surfaces. nih.gov

Supramolecular Chemistry: The oxetane oxygen can act as a hydrogen bond acceptor, while the alkyne can participate in various non-covalent interactions. researchgate.net This allows this compound to be used as a component in the design of supramolecular assemblies, such as rotaxanes, catenanes, or self-assembled monolayers on surfaces, where the oxetane influences packing and solubility.

| Application Area | Role of this compound | Key Properties & Advantages |

| Polymer Chemistry | Monomer or Cross-linker | Alkyne for "click" polymerization; Oxetane for improved polarity and stability. researchgate.net |

| Advanced Materials | Component of Liquid Crystalline Elastomers | Oxetane for polymerization; Alkyne for post-functionalization. nih.gov |

| Surface Science | Anchor for Self-Assembled Monolayers | Alkyne for surface attachment; Oxetane to control surface properties. |

Synergistic Applications in Emerging Interdisciplinary Fields

The combination of a proven medicinal chemistry motif (oxetane) and a bioorthogonal handle (alkyne) makes this compound a powerful tool for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine.

Medicinal Chemistry and Drug Discovery: The oxetane ring is increasingly used to replace gem-dimethyl or carbonyl groups in drug candidates to improve properties like aqueous solubility, metabolic stability, and lipophilicity. nih.govnih.govsonar.ch The propargyl group allows for the straightforward conjugation of these oxetane-containing scaffolds to other molecules of interest using click chemistry. This could facilitate the development of:

PROTACs and Molecular Glues: The compound can act as a linker component in Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding molecule to an E3 ligase ligand.

Drug-Delivery Systems: Conjugation of an oxetane-modified drug to polymers or antibodies to improve targeting and pharmacokinetics.

Fragment-Based Drug Discovery: Use as a fragment that can be grown or linked to other fragments via its alkyne handle.

Chemical Biology: The terminal alkyne serves as a bioorthogonal tag. This allows this compound to be incorporated into bioactive probes to study biological systems. For example, it could be attached to a known ligand to visualize its binding partners in cells via click-mediated conjugation to a fluorescent reporter. This enables applications in activity-based protein profiling and target identification.

Addressing Current Challenges in the Synthesis and Application of Oxetane-Containing Compounds

Despite their potential, the broader use of oxetanes like this compound is hindered by several challenges that future research must address. nih.gov

Synthetic Accessibility and Scalability: The primary challenge remains the efficient, scalable, and cost-effective synthesis of substituted oxetanes. nih.govchemrxiv.org Current methods often suffer from low yields, require expensive reagents, or are not amenable to large-scale production. acs.org Future work must focus on developing robust protocols that can deliver kilograms of this compound and its derivatives. rsc.org

Understanding Ring Stability: While 3,3-disubstituted oxetanes are generally stable, the reactivity of the four-membered ring can be context-dependent. nih.govchemrxiv.org A comprehensive understanding of the stability of the this compound ring towards a wide range of reagents and reaction conditions is crucial for its reliable use as a building block. chemrxiv.orgrsc.org This includes studying its tolerance to acidic and basic conditions, various organometallic reagents, and oxidative/reductive environments.

Expanding the Toolbox of Building Blocks: The current library of commercially available, functionalized oxetanes is limited. nih.gov Research into the synthesis of derivatives of this compound, with additional substitution on the ring or modifications to the alkyne, will be essential to broaden its utility and allow for finer tuning of molecular properties in various applications.

Q & A

Q. What are the recommended synthetic methodologies for 3-(Prop-2-YN-1-YL)oxetane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves nucleophilic substitution or ring-closing reactions. For example, propargyl bromide can react with oxetane precursors under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propynyl group . Diethyl carbonate with catalytic KOH has also been used to form oxetane rings, achieving ~90% yield under optimized conditions . Key variables include solvent polarity (DMF enhances nucleophilicity), temperature (room temperature for stability), and stoichiometry (excess propargyl bromide improves substitution efficiency).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies propynyl proton signals (δ ~2.5–3.0 ppm for terminal alkynes) and oxetane ring protons (δ ~4.0–5.0 ppm) .

- X-ray crystallography : SHELXL or SHELXS programs refine high-resolution structures, resolving ring strain (~20–25° deviation from ideal tetrahedral angles) and confirming substituent positions .

- IR spectroscopy : Detects C≡C stretching (~2100–2260 cm⁻¹) and oxetane C-O-C vibrations (~980–1050 cm⁻¹).

Q. How does the oxetane ring’s stability impact storage and handling in experimental workflows?

- Methodological Answer : The strained oxetane ring is prone to hydrolysis or ring-opening under acidic/basic conditions. Storage in anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) is recommended. Stability assays (e.g., TGA/DSC) show decomposition thresholds (~150–200°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity trends in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for ring-opening reactions (e.g., nucleophilic attack at the oxetane oxygen). For example, propynyl groups increase electrophilicity at the oxetane carbon, lowering ΔG‡ for nucleophilic substitution compared to methoxy-substituted analogs . Benchmark against experimental kinetics (e.g., Arrhenius plots from NMR monitoring).

Q. What experimental strategies resolve contradictions in crystallographic data for strained oxetane derivatives?

- Methodological Answer : High ring strain can cause disordered electron density or twinning. Use SHELXD for phase refinement and SHELXE for iterative model rebuilding . For ambiguous cases, complementary techniques like cryo-EM (for large aggregates) or neutron diffraction (to resolve hydrogen positions) are advised .

Q. How do substituent effects (e.g., propynyl vs. allyl) modulate oxetane ring-opening kinetics?

- Methodological Answer : Comparative kinetic studies using stopped-flow UV-Vis or in-situ FTIR reveal substituent-dependent pathways. Propynyl groups enhance ring strain, accelerating acid-catalyzed hydrolysis (t½ reduced by ~40% vs. allyl derivatives). Steric effects from bulky groups (e.g., benzyl) slow nucleophilic attack .

Q. What are the challenges in designing enantioselective syntheses of chiral this compound analogs?

- Methodological Answer : Asymmetric catalysis (e.g., chiral Pd complexes) can induce enantioselectivity during ring formation. Key challenges include competing racemization at the oxetane oxygen and steric hindrance from the propynyl group. Chiral HPLC (e.g., CHIRALPAK® columns) or circular dichroism (CD) validates enantiomeric excess (>90% ee achievable with optimized ligands) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer :

- Re-evaluate solvent effects : DFT often assumes gas-phase conditions; include implicit solvent models (e.g., COSMO-RS) to improve agreement .

- Check for side reactions : Propynyl groups may undergo unintended cycloadditions (e.g., Huisgen) under catalytic conditions, altering pathways .

- Validate intermediates : Trapping experiments (e.g., quenching with MeOH) or MS/MS fragmentation identify transient species missed in simulations.

Key Structural and Functional Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.